molecular formula C10H12N2O4S B8748323 N-(3-Nitrobenzyl)cyclopropanesulfonamide

N-(3-Nitrobenzyl)cyclopropanesulfonamide

Cat. No. B8748323
M. Wt: 256.28 g/mol
InChI Key: KEFZIYBDEICPRX-UHFFFAOYSA-N
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Patent
US08962643B2

Procedure details

3-Nitrobenzylamine HCl (1.48 g), cyclopropanesulfonyl chloride (1 g) and triethylamine (2.98 mL) were dissolved in dichloromethane (20 mL). The reaction solution was stirred at rt overnight. The reaction mixture was diluted with 1N HCl aq. solution (50 mL) and water (100 mL). The solution was extracted with ethyl acetate (2×100 mL). The organic solution was evaporated to give N-cyclopropylsulfonyl-3-nitrobenzylamine.
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.98 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[N+:2]([C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[CH2:8][NH2:9])([O-:4])=[O:3].[CH:13]1([S:16](Cl)(=[O:18])=[O:17])[CH2:15][CH2:14]1.C(N(CC)CC)C>ClCCl.Cl.O>[CH:13]1([S:16]([NH:9][CH2:8][C:7]2[CH:10]=[CH:11][CH:12]=[C:5]([N+:2]([O-:4])=[O:3])[CH:6]=2)(=[O:18])=[O:17])[CH2:15][CH2:14]1 |f:0.1|

Inputs

Step One
Name
Quantity
1.48 g
Type
reactant
Smiles
Cl.[N+](=O)([O-])C=1C=C(CN)C=CC1
Name
Quantity
1 g
Type
reactant
Smiles
C1(CC1)S(=O)(=O)Cl
Name
Quantity
2.98 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate (2×100 mL)
CUSTOM
Type
CUSTOM
Details
The organic solution was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC1)S(=O)(=O)NCC1=CC(=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.